Tin tetrakis(5-oxo-DL-prolinate)

Description

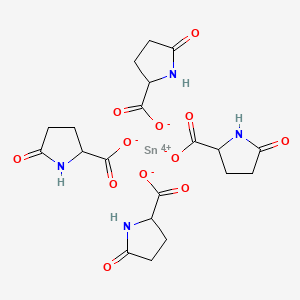

Tin tetrakis(5-oxo-DL-prolinate) is a coordination complex where tin(IV) is centrally bonded to four 5-oxo-DL-prolinate ligands. The ligand, 5-oxo-DL-prolinate, derives from 5-oxo-DL-proline, a cyclic secondary amine with a ketone group at the 5-position. Key structural and chemical properties include:

- Molecular formula: Likely Sn(C₅H₆NO₃)₄ (based on ligand deprotonation).

- Ligand details: The prolinate ligand (methyl ester form: C₆H₉NO₃) has a CAS registry number 54571-66-3 and an InChIKey HQGPKMSGXAUKHT-UHFFFAOYSA-N .

Properties

CAS No. |

84962-42-5 |

|---|---|

Molecular Formula |

C20H24N4O12Sn |

Molecular Weight |

631.1 g/mol |

IUPAC Name |

5-oxopyrrolidine-2-carboxylate;tin(4+) |

InChI |

InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4 |

InChI Key |

IQCMNTVCGMNTLL-UHFFFAOYSA-J |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tin tetrakis(5-oxo-DL-prolinate) typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

SnCl4+4C5H7NO3→Sn(C5H7NO3)4+4HCl

Industrial Production Methods: Industrial production methods for tin tetrakis(5-oxo-DL-prolinate) may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and precise control of reaction parameters are essential to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Tin tetrakis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.

Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-prolinate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin complexes, while reduction can produce tin(II) complexes.

Scientific Research Applications

Chemistry: Tin tetrakis(5-oxo-DL-prolinate) is used as a precursor in the synthesis of other tin-containing compounds. It is also studied for its coordination chemistry and structural properties.

Biology: In biological research, this compound is investigated for its potential interactions with biomolecules and its effects on biological systems.

Medicine: Research is ongoing to explore the potential medicinal applications of tin tetrakis(5-oxo-DL-prolinate), including its use as a therapeutic agent or in drug delivery systems.

Industry: In industrial applications, tin tetrakis(5-oxo-DL-prolinate) is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which tin tetrakis(5-oxo-DL-prolinate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various functional groups, influencing the activity of the target molecules. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in cellular processes.

Comparison with Similar Compounds

Structural and Electronic Properties

Tin tetrakis(5-oxo-DL-prolinate) can be compared to other tin(IV) complexes and prolinate-based metal compounds:

Key findings :

- The electronegativity of substituents significantly impacts the tin center’s electronic environment. For example, electron-withdrawing groups on ligands increase the effective electronegativity of Sn, altering reactivity .

- 119Sn chemical shifts correlate linearly with group electronegativity, suggesting that Tin tetrakis(5-oxo-DL-prolinate) would exhibit shifts within the range observed for moderately electronegative ligands (e.g., -50 to 0 ppm) .

Comparison with other metal-prolinate syntheses :

- Zinc prolinate: Often synthesized via direct reaction of ZnO with proline in water.

- Copper prolinate : Requires anaerobic conditions to prevent Cu(II) reduction.

Data Tables

Biological Activity

Tin tetrakis(5-oxo-DL-prolinate) is a coordination compound featuring a tin ion coordinated with four 5-oxo-DL-prolinate ligands. Its molecular formula is CHNOSn, and it has a molecular weight of 631.10 g/mol. The compound's synthesis typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline, producing a complex that may exhibit various biological activities due to its coordination chemistry and potential interactions with biomolecules.

The biological activity of tin tetrakis(5-oxo-DL-prolinate) is primarily attributed to its ability to coordinate with various biomolecules. The tin center can participate in redox reactions, while the 5-oxo-DL-prolinate ligands can form hydrogen bonds and other interactions with target molecules. This interaction may modulate the activity of enzymes, receptors, and other biomolecules, leading to significant biological effects such as:

- Antioxidant Activity : The compound may reduce oxidative stress by scavenging reactive oxygen species (ROS).

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various pathogens.

- Cytotoxic Effects : Research indicates that it may exhibit cytotoxicity towards certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Anticancer Activity

Recent studies have explored the anticancer properties of tin complexes, including tin tetrakis(5-oxo-DL-prolinate). For instance, research has shown that metal complexes can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress .

- Study Example : A study demonstrated that tin-based compounds could enhance the efficacy of traditional chemotherapeutics when used in combination therapies. This synergistic effect was linked to the modulation of cellular signaling pathways involved in apoptosis and cell cycle regulation.

Antimicrobial Effects

The antimicrobial potential of tin tetrakis(5-oxo-DL-prolinate) has also been investigated. In vitro studies have shown that this compound exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Research Findings : A study reported that tin tetrakis(5-oxo-DL-prolinate) significantly inhibited bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of tin tetrakis(5-oxo-DL-prolinate), it is useful to compare it with similar compounds:

| Compound | Ligands | Biological Activity |

|---|---|---|

| Tin tetrakis(5-oxo-DL-prolinate) | 5-Oxo-DL-prolinate | Antioxidant, anticancer, antimicrobial |

| Tin tetrakis(acetate) | Acetate | Limited biological activity |

| Tin tetrakis(benzoate) | Benzoate | Moderate cytotoxicity |

The presence of 5-oxo-DL-prolinate ligands in tin tetrakis(5-oxo-DL-prolinate) imparts unique steric and electronic properties that enhance its reactivity and interactions compared to other tin complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.